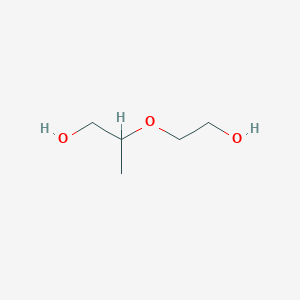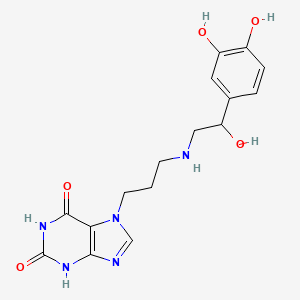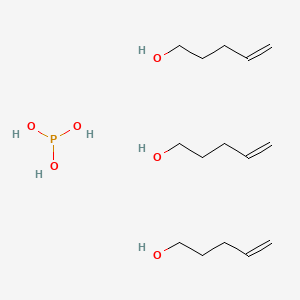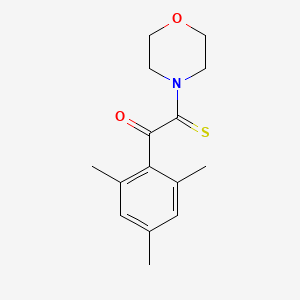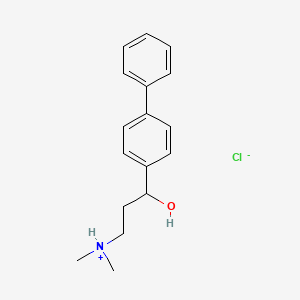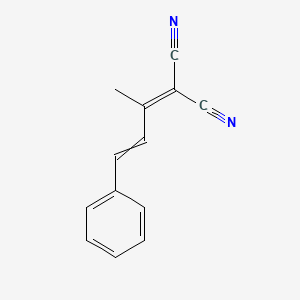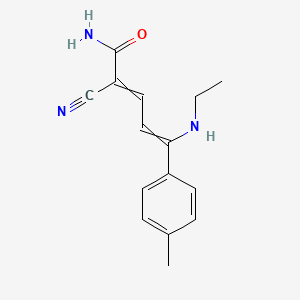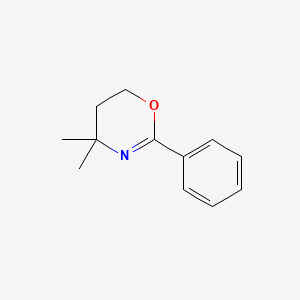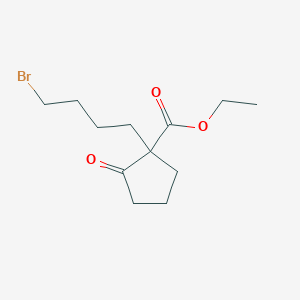
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a bromobutyl group, an oxocyclopentane ring, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the bromobutyl group, which can be achieved through the bromination of butanol. This intermediate is then reacted with cyclopentanone to form the oxocyclopentane ring. Finally, the ethyl ester group is introduced through esterification with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxo group in the cyclopentane ring can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxocyclopentane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The ethyl ester group can undergo hydrolysis to release active metabolites that further modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-bromobutyrate: Similar in structure but lacks the oxocyclopentane ring.
Cyclopentanone: Contains the oxocyclopentane ring but lacks the bromobutyl and ethyl ester groups.
Ethyl 2-oxocyclopentanecarboxylate: Similar but lacks the bromobutyl group.
Uniqueness
The presence of the bromobutyl group allows for further functionalization, while the oxocyclopentane ring and ethyl ester group contribute to its stability and reactivity .
Propiedades
Número CAS |
50418-60-5 |
|---|---|
Fórmula molecular |
C12H19BrO3 |
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H19BrO3/c1-2-16-11(15)12(7-3-4-9-13)8-5-6-10(12)14/h2-9H2,1H3 |
Clave InChI |
GEOUQUWGSPHPGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCC1=O)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
